3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18-15-11-14(3-4-16(15)25-17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-24-12-13/h3-4,11,13H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIORLIWOVNNSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCOC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzo[d]oxazole moiety, a sulfonyl group, and a tetrahydrofuran ring, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O3S, with a molecular weight of 381.45 g/mol. The presence of the sulfonyl group suggests potential for nucleophilic substitution reactions, while the diazepane ring may facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in the context of cancer therapeutics. Notably, related benzodiazepine derivatives have shown cytotoxic effects and inhibitory actions on enzymes like cathepsin B, indicating potential applications in oncology .
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzodiazepine Derivatives | Diazepane ring | Known for anxiolytic effects |
| Tetrahydroquinoline Derivatives | Tetrahydrofuran moiety | Potential neuroprotective effects |
| Sulfonamide Compounds | Sulfonyl group | Broad-spectrum antibacterial activity |
The mechanism of action for this compound may involve its interaction with various biological macromolecules. Preliminary studies suggest that it interacts with proteins involved in cancer progression, which could lead to alterations in cell signaling pathways and inhibition of tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Inhibition of Farnesyltransferase : Certain benzodiazepine derivatives have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. These compounds demonstrated significant inhibition at low concentrations, suggesting their potential as therapeutic agents .
- Cytotoxicity Studies : Compounds structurally related to 3-methyl-5... have been tested for cytotoxicity against various cancer cell lines. Results indicated that these compounds can effectively induce apoptosis in cancer cells, highlighting their potential for development as anticancer drugs .
Future Directions
Further research is necessary to elucidate the full pharmacological profile of 3-methyl-5... This includes:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the efficacy and safety of this compound in biological systems.
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound to better understand its therapeutic potential.
Comparison with Similar Compounds
Compounds with Benzo Heterocycles and Diazepine/Oxazepine Moieties
Example Compounds :
- 4g : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4h : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Comparison :
- Structural Differences : The target compound lacks the coumarin and tetrazole groups present in 4g and 4h, which are critical for their reported photophysical and antimicrobial activities.
- Diazepane vs.
Sulfonylurea Herbicides
Comparison :
- Functional Groups : The target compound contains a sulfonamide (-SO₂-NR₂) group, whereas sulfonylurea herbicides feature a sulfonylurea (-SO₂-NH-C(=O)-NH-) bridge.
Azetidine-Substituted Analog
Example Compound :
Comparison :
- Ring Systems : The azetidine (4-membered ring) in the analog vs. 1,4-diazepane (7-membered ring) in the target compound. Azetidine’s rigidity may limit conformational adaptability compared to diazepane.
- Substituents : The pyran-2-one group in the analog vs. tetrahydrofuran-3-yl in the target. Tetrahydrofuran’s oxygen may improve aqueous solubility.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Conformational Flexibility : The 1,4-diazepane ring in the target compound likely enhances binding to flexible protein targets compared to smaller azetidine or rigid oxazepine systems .
Solubility : The tetrahydrofuran substituent may improve solubility over pyran-2-one or coumarin groups, critical for oral bioavailability .
Sulfonamide vs. Sulfonylurea : The absence of a urea bridge in the target compound suggests a different mechanism of action compared to herbicides, possibly avoiding off-target herbicidal effects .
Q & A
Q. Table 1: Comparative Sulfonation Conditions
| Precursor | Sulfonylating Agent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Diazepane-THF derivative | Tosyl chloride | TEA | 72 | |
| Benzoxazolone intermediate | SO₂Cl₂ | Pyridine | 65 |
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Identify substitution patterns on the benzoxazolone and diazepane rings. For example, the sulfonyl group deshields adjacent protons (δ 7.5–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and oxazolone (C=O at 1700–1750 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂N₃O₅S: 404.1234) .
Advanced: How can DFT calculations guide the prediction of electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model:
- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites on the benzoxazolone core .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV for similar triazolone derivatives) .
- Conformational Analysis : Assess steric effects of the tetrahydrofuran-3-yl group on diazepane ring puckering .
Q. Table 2: DFT Parameters for Structural Analysis
| Parameter | Value (B3LYP/6-31G(d)) | Reference |
|---|---|---|
| HOMO (eV) | -6.2 | |
| LUMO (eV) | -1.7 | |
| Dipole Moment (Debye) | 3.8 |
Advanced: How can conflicting biological activity data for benzoxazolone derivatives be resolved?
Answer:
Discrepancies often arise from assay conditions or structural modifications. Strategies include:
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing tetrahydrofuran with piperidine alters receptor binding ).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., sulfonyl groups enhance bioavailability in CNS-targeting compounds ).
Advanced: What role does the tetrahydrofuran-3-yl moiety play in modulating the compound’s conformational dynamics?
Answer:
The tetrahydrofuran (THF) ring introduces steric constraints and hydrogen-bonding capacity:
- Conformational Restriction : The THF oxygen participates in intramolecular H-bonds with the diazepane N-H group, stabilizing a chair-like conformation .
- Solubility Impact : The polar THF moiety enhances aqueous solubility compared to purely aliphatic analogs (logP reduced by ~0.5 units) .
- Pharmacophore Alignment : Molecular docking shows THF optimizes interactions with GABA_A receptor pockets in benzodiazepine-like derivatives .
Advanced: How can reaction contradictions (e.g., unexpected byproducts during sulfonation) be troubleshooted?
Answer:
Common issues and solutions:
- Byproduct Formation : Use scavengers like molecular sieves to absorb excess HCl .
- Low Yield : Optimize stoichiometry (1.2 eq. sulfonylating agent) and reaction time (12–24 hrs) .
- Regioselectivity : Introduce directing groups (e.g., nitro) on the benzoxazolone core to control sulfonation position .
Advanced: What computational tools are recommended for predicting metabolic stability?
Answer:
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., oxidation at the diazepane methyl group) .
- Half-Life Estimation : QSAR models correlate logD and polar surface area (PSA) with clearance rates (e.g., PSA < 90 Ų favors CNS penetration) .
Basic: How can purity and stability be assessed during long-term storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
